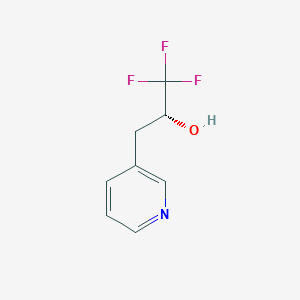
Methyl 4-(5-formyl-3-thienyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(5-formyl-3-thienyl)benzoate is an organic compound with the molecular formula C13H10O3S It is a derivative of benzoic acid and thiophene, featuring a formyl group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(5-formyl-3-thienyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the reaction of 5,5-dimethyl-2-(thien-3-yl)-1,3,2-dioxaborinane with methyl 4-[(dimethylamino)sulfonyl]oxybenzenecarboxylate . The reaction conditions typically include the use of a base and a solvent such as chlorobenzene.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and reduce the reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(5-formyl-3-thienyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Methyl 4-(5-carboxy-3-thienyl)benzoate.
Reduction: Methyl 4-(5-hydroxymethyl-3-thienyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(5-formyl-3-thienyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of methyl 4-(5-formyl-3-thienyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(3-thienyl)benzoate: Similar structure but lacks the formyl group.
Methyl 4-formylbenzoate: Similar structure but lacks the thiophene ring.
Methyl 4-(thiophen-3-yl)benzoate: Another thiophene derivative with a different substitution pattern.
Uniqueness
Methyl 4-(5-formyl-3-thienyl)benzoate is unique due to the presence of both the formyl group and the thiophene ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H10O3S |
|---|---|
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
methyl 4-(5-formylthiophen-3-yl)benzoate |
InChI |
InChI=1S/C13H10O3S/c1-16-13(15)10-4-2-9(3-5-10)11-6-12(7-14)17-8-11/h2-8H,1H3 |
InChI-Schlüssel |
GCAUXBXCNWKPDI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)

![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)

![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)
![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)



